molecular formula C12H8N2O3S B14452900 4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one CAS No. 73276-69-4

4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

Cat. No.: B14452900
CAS No.: 73276-69-4
M. Wt: 260.27 g/mol
InChI Key: BXMOTUDDHBSABQ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyliminocyclohexa-2,5-dien-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one typically involves the reaction of 2-nitroaniline with sulfur and a suitable cyclohexadienone derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

73276-69-4

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

4-(2-nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H8N2O3S/c15-10-7-5-9(6-8-10)13-18-12-4-2-1-3-11(12)14(16)17/h1-8H

InChI Key

BXMOTUDDHBSABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN=C2C=CC(=O)C=C2

Origin of Product

United States

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